3,5-dibromo-N'-{(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-hydroxybenzohydrazide
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Overview
Description
N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the formation of the core benzohydrazide structure, followed by the introduction of allyloxy, diiodo, and dibromo substituents through various halogenation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the production process. Optimization of reaction parameters and the use of environmentally benign reagents are also considered to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds
Scientific Research Applications
N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research focuses on its potential as a drug candidate or a diagnostic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s halogen atoms and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{[4-(METHOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE
- N’~1~-{[4-(ETHOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE
Uniqueness
N’~1~-{[4-(ALLYLOXY)-3,5-DIIODOPHENYL]METHYLENE}-3,5-DIBROMO-2-HYDROXYBENZOHYDRAZIDE is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy and ethoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H12Br2I2N2O3 |
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Molecular Weight |
705.9 g/mol |
IUPAC Name |
3,5-dibromo-N-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H12Br2I2N2O3/c1-2-3-26-16-13(20)4-9(5-14(16)21)8-22-23-17(25)11-6-10(18)7-12(19)15(11)24/h2,4-8,24H,1,3H2,(H,23,25)/b22-8+ |
InChI Key |
BVHXHZVIKAXXPZ-GZIVZEMBSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1I)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)I |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)I |
Origin of Product |
United States |
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